Folate-PEG1-mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Folate-PEG1-mal is a compound that combines folic acid, polyethylene glycol (PEG), and maleimide. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The folic acid component targets folate receptors, which are overexpressed in certain cancer cells, making it a valuable tool in targeted drug delivery and cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Folate-PEG1-mal involves several steps:
Activation of Folic Acid: Folic acid is first activated by reacting with a suitable activating agent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
PEGylation: The activated folic acid is then reacted with polyethylene glycol (PEG) to form folate-PEG.
Maleimide Conjugation: The folate-PEG is further reacted with maleimide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Mixing: Large quantities of reactants are mixed in industrial reactors.
Purification: The product is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy
Chemical Reactions Analysis
Types of Reactions
Folate-PEG1-mal undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group can react with thiol groups in proteins and peptides, forming stable thioether bonds.
Hydrolysis: The ester bonds in the compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Thiol Reagents: Common thiol-containing reagents include cysteine and glutathione.
Hydrolysis Conditions: Acidic or basic conditions are used to hydrolyze the ester bonds.
Major Products
Thioether Conjugates: Reaction with thiol groups forms stable thioether conjugates.
Hydrolyzed Products: Hydrolysis results in the breakdown of the ester bonds, yielding folic acid, PEG, and maleimide derivatives
Scientific Research Applications
Folate-PEG1-mal has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to degrade target proteins selectively.
Biology: Employed in the study of folate receptor-mediated endocytosis.
Medicine: Utilized in targeted drug delivery systems for cancer therapy, exploiting the overexpression of folate receptors in cancer cells.
Industry: Applied in the development of advanced drug delivery systems and diagnostic tools .
Mechanism of Action
Folate-PEG1-mal exerts its effects through the following mechanisms:
Folate Receptor Targeting: The folic acid component binds to folate receptors on the surface of cancer cells, facilitating targeted delivery.
PROTAC Mechanism: In PROTACs, this compound links a ligand for an E3 ubiquitin ligase to a ligand for the target protein, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome
Comparison with Similar Compounds
Similar Compounds
Folate-PEG2-mal: Similar to Folate-PEG1-mal but with a longer PEG chain, providing greater flexibility and solubility.
Folate-PEG3-mal: Another variant with an even longer PEG chain, offering enhanced pharmacokinetic properties.
Uniqueness
This compound is unique due to its optimal balance between flexibility and stability, making it highly effective in targeted drug delivery and PROTAC synthesis. Its specific targeting of folate receptors also sets it apart from other PEG-based linkers .
Properties
IUPAC Name |
(2S)-2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]oxy-5-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N8O9/c28-27-33-23-22(24(39)34-27)32-17(14-31-23)13-30-16-3-1-15(2-4-16)26(42)44-18(25(40)41)5-6-19(36)29-9-11-43-12-10-35-20(37)7-8-21(35)38/h1-4,7-8,14,18,30H,5-6,9-13H2,(H,29,36)(H,40,41)(H3,28,31,33,34,39)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHACKFMUSRLKU-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(CCC(=O)NCCOCCN2C(=O)C=CC2=O)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O[C@@H](CCC(=O)NCCOCCN2C(=O)C=CC2=O)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N8O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.